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molecular formula C13H26N2O2 B8341911 N-tert-butoxycarbonyl-N-cyclopropyl-N'-isopropyl-ethane-1,2-diamine

N-tert-butoxycarbonyl-N-cyclopropyl-N'-isopropyl-ethane-1,2-diamine

Cat. No. B8341911
M. Wt: 242.36 g/mol
InChI Key: HTLBMSYADGYPCN-UHFFFAOYSA-N
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Patent
US08426437B2

Procedure details

3.9 mL (13 mmol) of titanium isopropoxide and 2 g (10 mmol) of (tert-butoxycarbonyl-isopropyl-amino)-acetaldehyde (prepared according to the method described by Kato, Shiro et al., J. Chem. Soc. Perkin Trans. 1, 1997, 21, 3219-26) are added to a solution of 1.71 g (30 mmol) of cyclopropylamine in 15 mL of anhydrous methanol. The solution is stirred for 5 hours at room temperature then 454 mg (12 mmol) of sodium borohydride is added. Stirring is continued for a further 2 hours then 2 mL of water is added. The reaction mixture is filtered then the solvents are evaporated. The residue is purified by chromatography on silica (eluent dichloromethane/methanol 98/2 then 95/5) to give 852 mg (35%) of N-tert-butoxycarbonyl-N-cyclopropyl-N′-isopropyl-ethane-1,2-diamine in the form of a colourless oil.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
454 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
3.9 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH2:12][CH:13]=O)[CH:9]([CH3:11])[CH3:10])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH:15]1([NH2:18])[CH2:17][CH2:16]1.[BH4-].[Na+].O>CO.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[C:1]([O:5][C:6]([N:8]([CH:9]1[CH2:11][CH2:10]1)[CH2:12][CH2:13][NH:18][CH:15]([CH3:17])[CH3:16])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
454 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C(C)C)CC=O
Name
Quantity
3.9 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for a further 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica (eluent dichloromethane/methanol 98/2

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CCNC(C)C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 852 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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